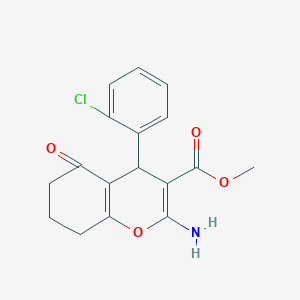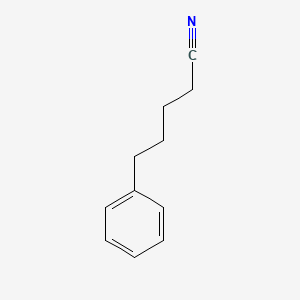![molecular formula C22H17BrFN3O3S B11998921 [4-[(E)-[(4-fluorophenyl)carbamothioylhydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate CAS No. 767307-86-8](/img/structure/B11998921.png)
[4-[(E)-[(4-fluorophenyl)carbamothioylhydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a fascinating member of the chemical world. Its systematic name is [4-[(E)-[(4-fluorophenyl)carbamothioylhydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate . Let’s break it down:
Structure: It consists of a 3-bromobenzoate core with a substituted phenyl group attached via a hydrazone linkage. The presence of the carbamothioylhydrazinylidene moiety adds an intriguing twist to its reactivity.
Preparation Methods
Synthetic Routes::
Hydrazone Formation: Start by reacting 4-fluorobenzoyl chloride with hydrazine to form the hydrazone intermediate. Then, treat this intermediate with 3-bromobenzoic acid in the presence of a base (such as triethylamine) to yield the target compound.
Direct Condensation: Alternatively, you can directly condense 4-fluorobenzoyl hydrazine with 3-bromobenzoic acid using coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production:: The industrial synthesis typically involves the second method due to its simplicity and efficiency.
Chemical Reactions Analysis
Reactivity: This compound undergoes various reactions, including
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions, but common outcomes include benzoic acids, alcohols, and substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential bioactivity (e.g., antimicrobial properties).
Medicine: Explored as a lead compound for drug development.
Industry: Employed in the production of specialty chemicals.
Mechanism of Action
- The compound likely interacts with specific molecular targets (e.g., enzymes, receptors) due to its unique structure.
- Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Similar Compounds: Other hydrazone derivatives, such as [4-[(E)-[(4-fluorophenyl)carbamothioylhydrazinylidene]methyl]phenyl] 2-bromobenzoate.
Uniqueness: Its combination of a hydrazone linkage, fluorine substitution, and bromine substitution sets it apart.
Properties
CAS No. |
767307-86-8 |
|---|---|
Molecular Formula |
C22H17BrFN3O3S |
Molecular Weight |
502.4 g/mol |
IUPAC Name |
[4-[(E)-[(4-fluorophenyl)carbamothioylhydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate |
InChI |
InChI=1S/C22H17BrFN3O3S/c1-29-20-11-14(13-25-27-22(31)26-18-8-6-17(24)7-9-18)5-10-19(20)30-21(28)15-3-2-4-16(23)12-15/h2-13H,1H3,(H2,26,27,31)/b25-13+ |
InChI Key |
OWOKTPCUASTHJL-DHRITJCHSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=S)NC2=CC=C(C=C2)F)OC(=O)C3=CC(=CC=C3)Br |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=S)NC2=CC=C(C=C2)F)OC(=O)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-5-(2,4-dichlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11998869.png)
![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B11998872.png)



![4,7,7-Trimethyl-3-(4-methylbenzylidene)bicyclo[2.2.1]heptan-2-one](/img/structure/B11998895.png)
![4-(6-Methoxy[1,1'-biphenyl]-3-yl)-4-oxobutanoic acid](/img/structure/B11998902.png)


